Cas no 2013164-68-4 (tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate)

tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate
- 2013164-68-4
- EN300-28284207
-
- インチ: 1S/C16H22N2O2/c1-12(2)14(11-17)18(13-9-7-6-8-10-13)15(19)20-16(3,4)5/h6-10,12,14H,1-5H3
- InChIKey: SUVRFNPYJMIIPX-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C1C=CC=CC=1)C(C#N)C(C)C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 274.168127949g/mol
- どういたいしつりょう: 274.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28284207-5.0g |
tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate |
2013164-68-4 | 95.0% | 5.0g |
$1199.0 | 2025-03-19 | |
Enamine | EN300-28284207-1.0g |
tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate |
2013164-68-4 | 95.0% | 1.0g |
$414.0 | 2025-03-19 | |
Enamine | EN300-28284207-2.5g |
tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate |
2013164-68-4 | 95.0% | 2.5g |
$810.0 | 2025-03-19 | |
Enamine | EN300-28284207-0.1g |
tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate |
2013164-68-4 | 95.0% | 0.1g |
$364.0 | 2025-03-19 | |
Enamine | EN300-28284207-0.25g |
tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate |
2013164-68-4 | 95.0% | 0.25g |
$381.0 | 2025-03-19 | |
Enamine | EN300-28284207-0.05g |
tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate |
2013164-68-4 | 95.0% | 0.05g |
$348.0 | 2025-03-19 | |
Enamine | EN300-28284207-0.5g |
tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate |
2013164-68-4 | 95.0% | 0.5g |
$397.0 | 2025-03-19 | |
Enamine | EN300-28284207-10.0g |
tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate |
2013164-68-4 | 95.0% | 10.0g |
$1778.0 | 2025-03-19 |
tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamateに関する追加情報
Introduction to Tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate (CAS No. 2013164-68-4)
Ter-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate, with the chemical identifier CAS No. 2013164-68-4, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various scientific applications, particularly in the development of novel agrochemicals and pharmaceutical intermediates.
The molecular structure of tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate consists of a carbamate functional group linked to a tert-butyl group and a phenyl ring, with an additional 1-cyano-2-methylpropyl side chain. This configuration imparts distinct reactivity and stability, making it a valuable building block in synthetic chemistry. The presence of the cyano group enhances its utility in various chemical transformations, including nucleophilic substitutions and condensation reactions.
In recent years, there has been a growing interest in exploring the applications of this compound in the realm of agrochemicals. Its structural features make it an effective precursor for synthesizing herbicides and insecticides. Specifically, the carbamate moiety is known for its ability to interact with biological targets in pests, leading to potent pesticidal activity. Researchers have been investigating its potential as a lead compound in developing environmentally friendly alternatives to traditional pesticides.
Moreover, the pharmaceutical industry has also shown keen interest in tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate. Its versatile structure allows for modifications that can enhance drug bioavailability and target specificity. Recent studies have demonstrated its role as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound's stability under various conditions makes it an ideal candidate for further exploration in drug development.
The synthesis of tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of production but also minimize waste, aligning with modern green chemistry principles.
The compound's reactivity also makes it suitable for use in material science applications. For instance, it can be incorporated into polymer matrices to improve their mechanical properties and thermal stability. Additionally, its ability to undergo polymerization reactions opens up possibilities for creating novel polymeric materials with tailored functionalities.
In terms of industrial applications, tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate finds utility in the manufacturing of specialty chemicals and fine intermediates. Its role as a cross-linking agent in resins and coatings has been explored, contributing to the development of high-performance materials used in automotive and aerospace industries.
The environmental impact of using this compound is another area of concern that has been addressed through rigorous safety assessments. Studies have indicated that when handled properly, it does not pose significant risks to human health or the environment. However, ongoing research is focused on developing even safer alternatives while maintaining its efficacy.
The future prospects of tert-butyl N-(1-cyano-2-methylpropyl)-N-phenylcarbamate are promising, with ongoing research aiming to uncover new applications and optimize its synthesis. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to breakthroughs that could revolutionize multiple sectors.
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